chemical structure and physicochemical properties of 6-azaspiro[3.4]octane-2,7-dione
chemical structure and physicochemical properties of 6-azaspiro[3.4]octane-2,7-dione
An In-depth Technical Guide to the 6-Azaspiro[3.4]octane-dione Scaffold: Structure, Properties, and Applications
Abstract
The quest for novel molecular architectures that can overcome the limitations of traditional "flat" aromatic compounds is a central theme in modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensional (3D) nature, offer a compelling solution by enabling precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties. Among these, the 6-azaspiro[3.4]octane core has emerged as a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the dione derivatives of this scaffold. Due to the limited availability of public data on the specific 6-azaspiro[3.4]octane-2,7-dione isomer, this document will focus on the better-characterized and commercially available isomers, 6-azaspiro[3.4]octane-2,5-dione and 6-azaspiro[3.4]octane-5,7-dione , as exemplary models of the core's potential. We will delve into their chemical structure, physicochemical properties, synthesis, reactivity, and critical role as building blocks in the development of next-generation therapeutics.
The Strategic Advantage of the Azaspiro[3.4]octane-dione Core
The incorporation of a spirocenter—a single carbon atom shared by two rings—enforces a rigid, non-planar geometry. This structural feature is highly advantageous in drug design for several reasons:
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Escape from Flatland: Moving away from planar, sp2-hybridized systems towards sp3-rich, 3D structures is a widely recognized strategy to improve clinical success rates. The 6-azaspiro[3.4]octane core is rich in sp3-hybridized carbons, which can lead to better solubility, metabolic stability, and target engagement.[1]
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Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
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Vectorial Exploration of Chemical Space: The rigid framework provides well-defined exit vectors for substituents, allowing for systematic and predictable exploration of the surrounding chemical space during structure-activity relationship (SAR) studies.
The dione functionality further enhances the scaffold's utility, providing reactive handles for diversification and introducing polar contact points for target interaction.
Molecular Structure and Physicochemical Properties: A Comparative Overview
The positioning of the two carbonyl groups significantly influences the molecule's electronic distribution, reactivity, and potential as a synthetic building block. Below is a comparison of the 2,5-dione and 5,7-dione isomers.
Caption: Chemical structures of the two primary isomers of 6-azaspiro[3.4]octane-dione.
The fundamental properties of these isomers are summarized in the table below. It is important to note that while some properties are calculated, experimental values for parameters like melting point and solubility can vary based on purity and ambient conditions.[3]
| Property | 6-Azaspiro[3.4]octane-2,5-dione | 6-Azaspiro[3.4]octane-5,7-dione |
| CAS Number | 2091102-07-5 | 1497-16-1[3] |
| Molecular Formula | C₇H₉NO₂[4] | C₇H₉NO₂[3] |
| Molecular Weight | 139.15 g/mol [4] | 139.15 g/mol [3] |
| InChI | 1S/C7H9NO2/c9-5-3-7(4-5)1-2-8-6(7)10/h1-4H2,(H,8,10) | 1S/C7H9NO2/c9-5-4-7(2-1-3-7)6(10)8-5/h1-4H2,(H,8,9,10)[3] |
| SMILES | C1CNC(=O)C12CC(=O)C2 | C1CC2(C1)CC(=O)NC2=O[5] |
| Physical Form | Solid | Data not widely available |
| Storage | Sealed in dry, 2-8°C | Data not widely available |
Synthesis and Chemical Reactivity
General Synthetic Strategies
The synthesis of the 6-azaspiro[3.4]octane-dione core can be approached through various annulation strategies.[4] Common methods involve the intramolecular cyclization of suitably functionalized cyclopentane or azetidine precursors. For instance, a plausible route to the 5,7-dione isomer, which features a succinimide-like ring, involves the cyclization of a 1-amino-1-cyclopentanediacetic acid derivative.
Methodologies such as [3+2] cycloadditions have also been successfully employed to construct related azaspiro[3.4]octane systems, highlighting the versatility of cycloaddition chemistry in accessing these complex scaffolds.[6]
Exemplary Synthetic Protocol: Synthesis of 6-Azaspiro[3.4]octane-5,7-dione
This protocol is a representative example based on established principles of intramolecular imide formation.
Objective: To synthesize 6-azaspiro[3.4]octane-5,7-dione from 1-(carboxymethyl)cyclopentane-1-carboxylic acid.
Step 1: Amidation of the Diacid
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To a solution of 1-(carboxymethyl)cyclopentane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 vol), add oxalyl chloride (2.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) at 0°C.
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Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases, indicating the formation of the diacyl chloride.
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Cool the mixture to 0°C and slowly add an excess of aqueous ammonia (7.0 eq, 28% solution).
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Stir vigorously for 1 hour. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the diamide intermediate.
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Causality: This step converts the less reactive carboxylic acids into a diamide. The acyl chloride is a highly reactive intermediate necessary for efficient amidation.
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Step 2: Intramolecular Cyclization (Imide Formation)
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Suspend the crude diamide (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
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Heat the mixture to reflux (110-140°C) with a Dean-Stark apparatus to remove ammonia and water.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexane gradient) or recrystallization to afford pure 6-azaspiro[3.4]octane-5,7-dione.
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Causality: Thermal condensation of the diamide results in the elimination of ammonia and intramolecular cyclization to form the thermodynamically stable five-membered imide ring.
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Caption: General synthetic workflow for 6-azaspiro[3.4]octane-5,7-dione.
Chemical Reactivity
The scaffold's reactivity is dominated by its two key functional groups:
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Secondary Amine/Imide Nitrogen: The nitrogen atom is nucleophilic and can be readily functionalized via N-alkylation or N-acylation reactions, providing a primary vector for diversification.
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Carbonyl Groups: The dione functionality can undergo reduction to form corresponding alcohols or be subjected to various nucleophilic addition reactions. The protons on the carbons alpha to the carbonyls are acidic and can be deprotonated to form enolates, enabling further C-C bond-forming reactions.
Spectroscopic Characterization
Unambiguous structure elucidation relies on a combination of spectroscopic techniques. While specific, peer-reviewed spectral assignments for these parent compounds are not widely published, their characteristic features can be predicted based on established principles.
Expected NMR and Mass Spectrometry Data:
| Technique | Isomer | Expected Key Features |
| ¹H NMR | 2,5-dione | - Broad singlet for the N-H proton. - Multiplets for the four protons of the cyclopentane ring. - Distinct singlets or AB quartets for the two sets of CH₂ protons alpha to the carbonyls in the azetidine and cyclopentane rings. |
| 5,7-dione | - Broad singlet for the N-H proton. - Multiplets for the eight protons of the cyclopentane ring. - A sharp singlet for the CH₂ protons of the succinimide ring. | |
| ¹³C NMR | 2,5-dione | - Two distinct carbonyl signals (C=O). - One spiroquaternary carbon signal. - Signals for the CH₂ carbons of both rings. |
| 5,7-dione | - Two equivalent carbonyl signals (C=O) for the imide. - One spiroquaternary carbon signal. - Signals for the CH₂ carbons of the cyclopentane and imide rings. | |
| Mass Spec (ESI+) | Both | Predicted [M+H]⁺ at m/z ≈ 140.07[5] |
Note: Actual chemical shifts are highly dependent on the solvent and experimental conditions.
Applications in Medicinal Chemistry and Drug Discovery
The 6-azaspiro[3.4]octane-dione scaffold is a versatile building block for creating libraries of complex molecules for biological screening.[3][4] Its value lies in its role as a rigid core from which various functional groups can be projected into the binding pockets of target proteins.
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Pharmaceutical Intermediates: These compounds serve as crucial starting materials in multi-step syntheses of active pharmaceutical ingredients (APIs). For example, derivatives have been explored as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[4][7]
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Scaffold for Library Synthesis: The reactive nitrogen and carbonyl groups allow for the attachment of a wide array of side chains, enabling the rapid generation of a diverse library of analogues for high-throughput screening.
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Bioisosteric Replacement: The rigid azaspiro[3.4]octane core can be used as a bioisostere for more flexible or traditional ring systems like piperazine, often leading to improved selectivity and pharmacokinetic profiles.
The broader 2,6-diazaspiro[3.4]octane core, a close analogue, has been successfully incorporated into compounds with potent antitubercular activity and into antagonists for the sigma-1 receptor, a target for pain management.[2][8] This demonstrates the therapeutic potential of the core azaspiro[3.4]octane framework.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 1497-16-1: 6-Azaspiro[3.4]octane-5,7-dione [cymitquimica.com]
- 4. evitachem.com [evitachem.com]
- 5. PubChemLite - 6-azaspiro[3.4]octane-5,7-dione (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
![6-Azaspiro[3.4]octane-2,7-dione Derivative](https://i.imgur.com/8a3O3y6.png)
3539.8Literature data for analogous structures suggest moderate stability, with potential for ring oxidation.[
1592.4Acyclic amides often exhibit lower metabolic stability due to greater flexibility and accessibility of amide bonds to hydrolytic enzymes.[
> 60< 11.5Succinimide rings can be metabolically stable, though they can be susceptible to hydrolysis under certain conditions.[